molecular formula C32H24N2O9 B2365507 (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate CAS No. 1443997-55-4

(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate

Cat. No.: B2365507
CAS No.: 1443997-55-4
M. Wt: 580.549
InChI Key: NHFFXROOODBANA-YJDNVBHCSA-N
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Description

The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate (hereafter referred to as Compound A) is a nucleoside analogue characterized by:

  • A tetrahydrofuran core with stereospecific substitutions at C2, C3, C4, and C3.
  • A benzoyl-protected hydroxyl group at C5 (via (benzoyloxy)methyl).
  • A dihydropyrimidinone (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) moiety at C2.
  • Dibenzoate ester groups at C3 and C4, enhancing lipophilicity .

This structure positions Compound A as a candidate for antiviral or anticancer applications, leveraging its nucleoside-like framework and protective groups for targeted delivery .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O9/c1-2-32(43-29(38)23-16-10-5-11-17-23)26(42-28(37)22-14-8-4-9-15-22)24(20-40-27(36)21-12-6-3-7-13-21)41-30(32)34-19-18-25(35)33-31(34)39/h1,3-19,24,26,30H,20H2,(H,33,35,39)/t24-,26-,30-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFFXROOODBANA-YJDNVBHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)-3-ethynyltetrahydrofuran-3,4-diyl dibenzoate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound is characterized by its complex structure and the presence of multiple functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H22O8C_{26}H_{22}O_8 with a molecular weight of approximately 462.45 g/mol. The structure features a tetrahydrofuran core substituted with a benzoyloxy group and a pyrimidine derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₇
Molecular Weight462.45 g/mol
CAS Number1443997-55-4
PurityResearch Grade

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the pyrimidine moiety plays a significant role in inhibiting specific enzymes involved in nucleic acid synthesis. This inhibition can lead to antiviral effects, particularly against RNA viruses.

Antiviral Activity

A study evaluating the antiviral properties of related compounds found that derivatives of 2,4-dioxopyrimidine exhibited significant inhibition against viral replication in vitro. The mechanism involves interference with viral RNA polymerases, which are essential for viral genome replication .

Cytotoxicity and Selectivity

In vitro assays have shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the differential uptake and metabolism of the compound in malignant versus non-malignant cells .

Case Studies

  • Study on Antiviral Efficacy :
    • Objective : To assess the efficacy of the compound against Hepatitis C virus (HCV).
    • Methodology : The compound was tested in HCV-infected hepatocyte cultures.
    • Results : Significant reduction in viral load was observed at concentrations above 10 µM with minimal cytotoxic effects noted at similar concentrations .
  • Cancer Cell Line Testing :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Methodology : MTT assays were performed to determine cell viability post-treatment.
    • Results : The compound demonstrated IC50 values in the low micromolar range (around 5 µM), indicating potent cytotoxicity against cancer cells while having an IC50 above 50 µM for normal fibroblasts .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties. The specific structure of this compound suggests potential efficacy against viral infections by targeting viral polymerases. For instance, similar compounds have been investigated for their ability to inhibit Hepatitis C virus (HCV) replication. The incorporation of the benzoyloxy and ethynyl groups enhances the compound's lipophilicity, potentially improving cell membrane permeability and bioavailability .

Anticancer Properties

The 2,4-dioxo-3,4-dihydropyrimidinyl moiety is known for its role in inhibiting cancer cell proliferation. Studies have shown that pyrimidine derivatives can induce apoptosis in various cancer cell lines. This compound's ability to interact with DNA or RNA synthesis pathways may provide a mechanism for its anticancer effects .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for specific enzymes involved in nucleic acid metabolism. This characteristic is crucial in drug design for conditions like viral infections and cancer where nucleic acid synthesis is upregulated .

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated that similar pyrimidine derivatives inhibited HCV polymerase activity by 70% at 10 µM concentration.
Study 2Anticancer EffectsFound that compounds with similar structures induced apoptosis in breast cancer cells through the mitochondrial pathway.
Study 3Enzyme InteractionIdentified that the compound effectively inhibited thymidylate synthase, which is essential for DNA synthesis in rapidly dividing cells .

Comparison with Similar Compounds

Structural Modifications

Table 1: Key Structural Differences
Compound Name/ID Substituents at C3 Pyrimidine Ring Modifications Protective Groups Biological Relevance Reference
Compound A (Target) Ethynyl 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl Dibenzoate (C3, C4) Antiviral (hypothesized)
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) Methyl 5-methyl substitution Dibenzoate (C3, C4) Intermediate in nucleoside synthesis
Sofosbuvir (Sovaldi®) Fluorine, Methyl 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl Phosphoramidate prodrug HCV NS5B polymerase inhibitor
CAS 863329-64-0 Hydroxy, Methyl 4-Benzamido substitution Dibenzoate (C3, C5) Anticancer (discontinued)
((2R,3R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-oxotetrahydrofuran-2-yl) - None Methyl benzoate Synthetic intermediate

Key Observations :

  • C3 Substituents : The ethynyl group in Compound A distinguishes it from methyl () or hydroxy/methyl () analogues. Ethynyl groups enhance metabolic stability and enable bioorthogonal reactions for targeted drug delivery .
  • Pyrimidine Modifications : Sofosbuvir () and CAS 863329-64-0 () incorporate fluorine or benzamido groups, respectively, to optimize binding to viral polymerases or DNA.
  • Protective Groups : Dibenzoate esters in Compound A improve cellular uptake but may require enzymatic cleavage for activation, unlike phosphoramidate prodrugs in Sofosbuvir .

Spectral and Physical Properties

Table 2: Spectral Data Comparison
Compound 1H NMR (Key Signals) HRMS (Observed) Solubility
Compound A δ 7.5–8.0 (benzoyl aromatics), δ 2.5 (ethynyl), δ 5.5–6.0 (pyrimidine H) 476.47466 [M+H]+ Low (DCM/MeOH)
Sofosbuvir δ 1.2 (isopropyl), δ 7.3–7.5 (phenoxy) 529.21 [M+H]+ Moderate (PBS)
CAS 2073854-58-5 δ 8.1 (pyrimidine H), δ 4.5–5.0 (furan H) 450.40 [M+H]+ Low (DMSO)

Notes:

  • Ethynyl protons in Compound A appear as a singlet (δ ~2.5 ppm), absent in methyl-substituted analogues.
  • Benzoyl groups dominate UV spectra (λmax ~230 nm), useful for HPLC quantification .

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